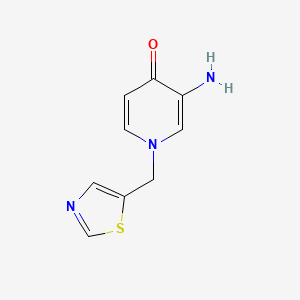
3-Amino-1-(1,3-thiazol-5-ylmethyl)-1,4-dihydropyridin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1-(1,3-thiazol-5-ylmethyl)-1,4-dihydropyridin-4-one is a heterocyclic compound that contains both a thiazole and a dihydropyridine moiety. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the thiazole ring, which is known for its biological activity, and the dihydropyridine ring, which is a key structure in many pharmacologically active compounds, makes this compound a promising candidate for further research and development.
Métodos De Preparación
The synthesis of 3-Amino-1-(1,3-thiazol-5-ylmethyl)-1,4-dihydropyridin-4-one typically involves the formation of the thiazole ring followed by the construction of the dihydropyridine moiety. One common synthetic route involves the reaction of a thioamide with an α-haloketone to form the thiazole ring. This intermediate is then reacted with an appropriate aldehyde and ammonia or an amine to form the dihydropyridine ring through a Hantzsch dihydropyridine synthesis. Industrial production methods may involve optimizing these reactions for higher yields and purity, as well as scaling up the process for large-scale production.
Análisis De Reacciones Químicas
3-Amino-1-(1,3-thiazol-5-ylmethyl)-1,4-dihydropyridin-4-one can undergo various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form the corresponding pyridine derivative.
Reduction: The compound can be reduced to form tetrahydropyridine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. Major products formed from these reactions include pyridine derivatives, tetrahydropyridine derivatives, and substituted thiazole-dihydropyridine compounds.
Aplicaciones Científicas De Investigación
3-Amino-1-(1,3-thiazol-5-ylmethyl)-1,4-dihydropyridin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Due to its structural similarity to known pharmacologically active compounds, it is investigated for potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 3-Amino-1-(1,3-thiazol-5-ylmethyl)-1,4-dihydropyridin-4-one depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The thiazole ring can interact with biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions. The dihydropyridine ring can also participate in similar interactions, enhancing the compound’s overall binding affinity and specificity. Molecular targets and pathways involved may include kinases, ion channels, and other proteins relevant to disease processes.
Comparación Con Compuestos Similares
3-Amino-1-(1,3-thiazol-5-ylmethyl)-1,4-dihydropyridin-4-one can be compared with other similar compounds, such as:
Thiazole derivatives: These compounds share the thiazole ring and may exhibit similar biological activities, but differ in their additional functional groups and overall structure.
Dihydropyridine derivatives: These compounds share the dihydropyridine ring and are often used as calcium channel blockers in the treatment of cardiovascular diseases.
Thiazole-dihydropyridine hybrids: These compounds combine both rings and may have enhanced or unique biological activities compared to compounds with only one of the rings. The uniqueness of this compound lies in its specific combination of the thiazole and dihydropyridine rings, which may confer distinct properties and activities not found in other compounds.
Propiedades
Fórmula molecular |
C9H9N3OS |
|---|---|
Peso molecular |
207.25 g/mol |
Nombre IUPAC |
3-amino-1-(1,3-thiazol-5-ylmethyl)pyridin-4-one |
InChI |
InChI=1S/C9H9N3OS/c10-8-5-12(2-1-9(8)13)4-7-3-11-6-14-7/h1-3,5-6H,4,10H2 |
Clave InChI |
VIMGOCCFZUIMDK-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(C=C(C1=O)N)CC2=CN=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



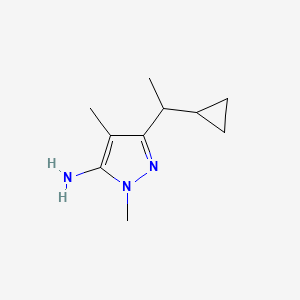

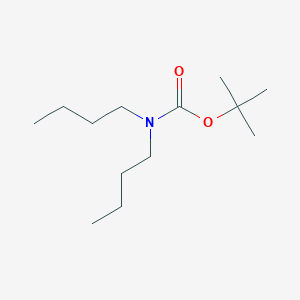


![4-Bromo-1-[(3-bromothiophen-2-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B15276210.png)

![1',3'-Dihydrospiro[cyclopropane-1,2'-inden]-2-amine](/img/structure/B15276224.png)
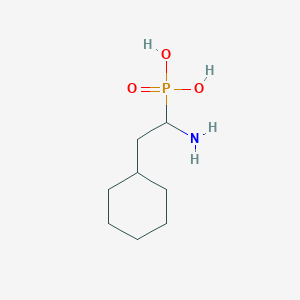
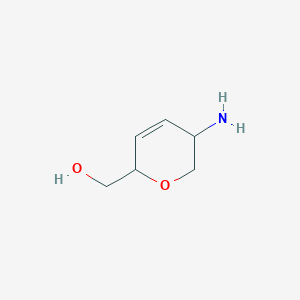

![2-Oxo-1,2,3,7-tetrahydro-[1,4]oxazino[3,2-e]indazole-9-carboxylic acid](/img/structure/B15276262.png)
![1-[(Cyclopentyloxy)methyl]-1H-pyrazol-3-amine](/img/structure/B15276264.png)
